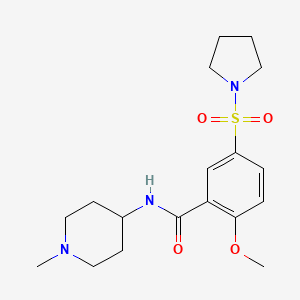
5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide
Overview
Description
5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide, also known as BCI-121, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide binds to the ATP-binding pocket of GSK-3, preventing the protein from phosphorylating its target substrates. This inhibition of GSK-3 activity leads to downstream effects on various signaling pathways involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
In addition to its effects on GSK-3, 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide has been shown to modulate the activity of other proteins involved in neuronal signaling, including the NMDA receptor and AMPA receptor. 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival, growth, and differentiation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide in lab experiments is its specificity for GSK-3, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one limitation of using 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide is its relatively low potency compared to other GSK-3 inhibitors, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several potential future directions for research on 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent GSK-3 inhibitors based on the structure of 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide. Another potential direction is the investigation of 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide's effects on other signaling pathways involved in neuronal function and survival. Finally, further research is needed to determine the potential therapeutic applications of 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide in the treatment of neurological disorders.
Scientific Research Applications
5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which is involved in a variety of cellular processes including cell signaling, gene expression, and cell division. By inhibiting GSK-3, 5-(1,3-benzodioxol-5-yl)-N-(2-chloro-3-pyridinyl)-3-isoxazolecarboxamide may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease, bipolar disorder, and schizophrenia.
properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(2-chloropyridin-3-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O4/c17-15-10(2-1-5-18-15)19-16(21)11-7-13(24-20-11)9-3-4-12-14(6-9)23-8-22-12/h1-7H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYXJNCXWRMQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)C(=O)NC4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4462333.png)
![2-phenyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B4462352.png)
![N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4462355.png)
![5-(4-fluorophenyl)-3-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B4462356.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B4462364.png)
![N-(4-isopropylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462370.png)
![N-[3-(2-ethoxyphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4462378.png)


![7-(2-chlorophenyl)-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4462397.png)

![2-({3-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4462410.png)
![2-{[2-(2,4-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4462411.png)